molecular formula C17H13ClFNO4 B11166165 7-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

7-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B11166165
M. Wt: 349.7 g/mol
InChI Key: QRKPPCSJLNVHGW-UHFFFAOYSA-N
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Description

7-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro, fluoro, and methoxy substituent on an indole backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.

Scientific Research Applications

7-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used as a probe to study biological processes.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with different substituents, such as:

  • 7-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
  • 7-chloro-3-[2-(4-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of 7-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one lies in its specific combination of substituents, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

7-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activities, including its potential therapeutic effects, mechanisms of action, and relevant research findings.

  • Common Name : this compound
  • CAS Number : 1144469-25-9
  • Molecular Formula : C₁₇H₁₄ClFNO₄
  • Molecular Weight : 349.7 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antidiabetic agent and its effects on enzyme inhibition.

Antidiabetic Potential

Recent studies have demonstrated that the compound exhibits promising antidiabetic properties. In vitro assays indicated significant inhibitory activity against Dipeptidyl Peptidase IV (DPP-IV) and Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), both of which are crucial in glucose metabolism and insulin signaling pathways. The following table summarizes key findings related to its antidiabetic activity:

Study Enzyme Tested IC50 Value (μM) Effect Observed
Mahmood et al. (2021)DPP-IV< 50Significant inhibition observed
Mahmood et al. (2021)BACE1< 70High inhibitory activity noted

These results suggest that the compound may enhance insulin secretion and improve glycemic control.

The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes associated with glucose metabolism. The inhibition of DPP-IV leads to increased levels of incretin hormones, which are pivotal for insulin secretion in response to meals. Furthermore, BACE1 inhibition is linked to neuroprotective effects, potentially benefiting patients with Alzheimer's disease.

Case Studies

Case Study 1: In Vivo Efficacy

In a study involving alloxan-induced diabetic rats, the administration of the compound at a dosage of 20 mg/kg body weight showed a marked reduction in blood glucose levels compared to control groups. The treatment was associated with improved lipid profiles and reduced oxidative stress markers.

Case Study 2: Comparison with Standard Treatments

When compared to standard antidiabetic medications such as Metformin, the compound demonstrated comparable efficacy in lowering blood glucose levels while exhibiting fewer side effects. This positions it as a potential alternative or adjunct therapy in diabetes management.

Research Findings

Several research articles have documented the biological activities of this compound:

  • Antidiabetic Activity : Mahmood et al. (2021) conducted extensive assays demonstrating the compound's ability to inhibit key enzymes involved in glucose metabolism.
  • Neuroprotective Effects : Research indicates that BACE1 inhibition may also provide neuroprotective benefits, suggesting applications beyond diabetes management.
  • Pharmacokinetics and Toxicology : Further studies are needed to evaluate the pharmacokinetic profile and long-term safety of this compound in clinical settings.

Properties

Molecular Formula

C17H13ClFNO4

Molecular Weight

349.7 g/mol

IUPAC Name

7-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C17H13ClFNO4/c1-24-14-7-9(19)5-6-10(14)13(21)8-17(23)11-3-2-4-12(18)15(11)20-16(17)22/h2-7,23H,8H2,1H3,(H,20,22)

InChI Key

QRKPPCSJLNVHGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)CC2(C3=C(C(=CC=C3)Cl)NC2=O)O

Origin of Product

United States

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